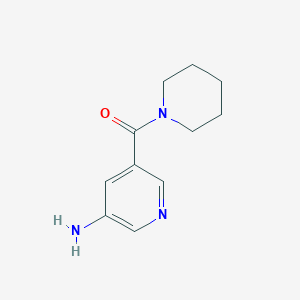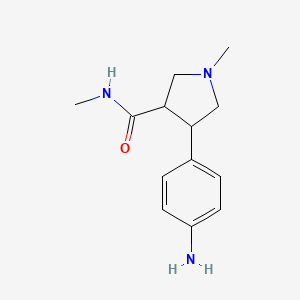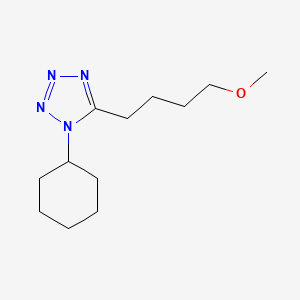
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid: is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both morpholine and oxalic acid moieties in the molecule suggests potential utility in various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylate group can be introduced by reacting the intermediate with carbon dioxide under basic conditions.
Formation of Oxalic Acid Salt: Finally, the compound can be reacted with oxalic acid to form the desired salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in pharmaceutical research.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agrochemicals: Use as a precursor in the synthesis of agrochemicals.
Materials Science: Application in the development of novel materials.
作用機序
The mechanism of action of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring can provide structural stability. The oxalic acid moiety may enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.
tert-Butyl Derivatives: Compounds like tert-butylamine.
Oxalic Acid Salts: Compounds like potassium oxalate.
特性
分子式 |
C12H22N2O7 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChIキー |
CVUNUAKPCKURHX-DDWIOCJRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)



![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)

![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)





